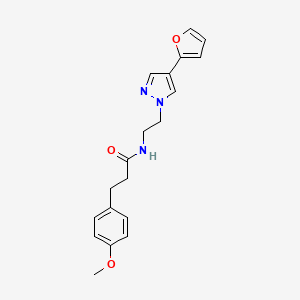

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a pyrazole ring linked via an ethyl group to a furan-2-yl moiety. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyrazole and furan heterocycles could contribute to binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-17-7-4-15(5-8-17)6-9-19(23)20-10-11-22-14-16(13-21-22)18-3-2-12-25-18/h2-5,7-8,12-14H,6,9-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHSECLVGICEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone.

Attachment of the furan ring: The furan ring can be introduced through a coupling reaction with the pyrazole derivative.

Formation of the amide bond: This involves the reaction of the intermediate with 3-(4-methoxyphenyl)propanoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 10 |

| Compound B | Antifungal | 15 |

| Compound C | Broad-spectrum | 20 |

Studies suggest that this compound may inhibit bacterial DNA gyrase B, a crucial enzyme for bacterial replication, with an IC50 comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties

The pyrazole moiety is recognized for its anticancer potential. Various studies have screened similar compounds against different cancer cell lines, revealing promising results:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | Compound D | 26 |

| H460 | Compound E | 3.79 |

| MCF7 | Compound F | 12.50 |

These findings indicate that the compound could induce apoptosis in cancer cells and inhibit tumor growth effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds featuring the pyrazole ring are well-documented. Research has shown that these compounds can stabilize human red blood cell membranes, which is indicative of their potential to mitigate inflammation.

| Test | Result (%) |

|---|---|

| HRBC Stabilization | 86.70 - 99.25 |

This stabilization suggests that the compound could be beneficial in treating inflammatory conditions .

Analgesic Activity

Similar compounds have also demonstrated analgesic effects in preclinical models. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pain pathway .

Case Studies and Research Findings

A recent study evaluated the biological activity of this compound alongside other derivatives:

- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : It was tested against multiple cancer cell lines (e.g., A549, H460), showing IC50 values indicating potent cytotoxicity.

- In Vivo Studies : Preliminary animal studies indicated a reduction in tumor size and inflammatory markers upon treatment with the compound .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents on the pyrazole ring, the propanamide backbone, or the aromatic groups. Key comparisons include:

Key Findings:

Neuroprotective Activity :

- The analogue N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (6) demonstrated significant neuroprotective effects in SH-SY5Y neuronal cells against 6-OHDA-induced toxicity, with EC₅₀ values comparable to standard antioxidants . The target compound’s furan substitution may modulate similar pathways, but empirical data are lacking.

Antioxidant Potential: Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) showed robust radical-scavenging activity in DPPH assays, attributed to the N-hydroxy group and aromatic substituents . The absence of a hydroxyl group in the target compound may reduce antioxidant efficacy but improve metabolic stability.

The target compound’s furan group, being smaller and more electron-rich, may favor interactions with planar binding sites.

Synthetic Feasibility :

- Propanamide derivatives with simpler substituents (e.g., compound 6 ) achieved higher synthesis yields (65–78%) compared to multi-heterocyclic analogues, suggesting that the target compound’s ethyl-furan linker could complicate purification .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in tabular form for clarity.

Structural Characteristics

The molecular structure of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms.

- Propanamide group : A functional group that may enhance solubility and biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on available research.

Antimicrobial Activity

Research has shown that compounds containing furan and pyrazole rings often exhibit significant antimicrobial properties. For instance, a study involving similar pyrazole derivatives demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5a | S. aureus | 8.34 |

| 5g | S. typhi | 8.37 |

| 5p | P. aeruginosa | 8.65 |

| 5i | E. coli | 8.97 |

These findings suggest that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could possess similar or enhanced antibacterial properties due to its structural complexity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, a related pyrazole derivative exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7), indicating significant cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

These results highlight the potential of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide as a candidate for further development in cancer therapy .

Anti-inflammatory Properties

Preliminary studies suggest that compounds with furan and pyrazole rings may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been observed in similar compounds, indicating that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide could be beneficial in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Biological Macromolecules : The furan and pyrazole rings can interact with proteins and nucleic acids, influencing their function.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with inflammation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.